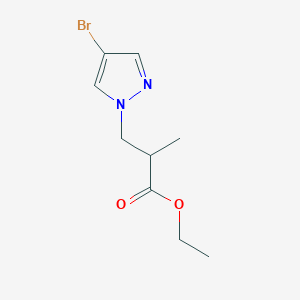

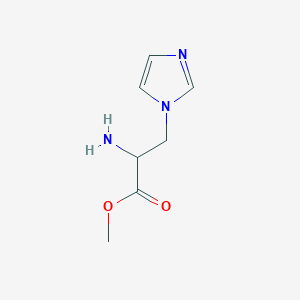

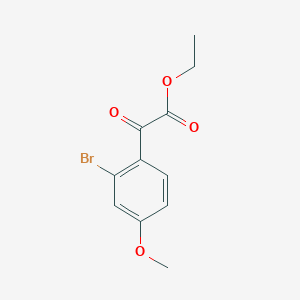

![molecular formula C12H15F2NO B1427987 N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine CAS No. 1249636-03-0](/img/structure/B1427987.png)

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine

Descripción general

Descripción

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine, also known as BMS-820836, is a novel and selective medication that acts as an agonist on the trace amine-associated receptor 1 (TAAR1)1. It has a molecular formula of C12H15F2NO and a molecular weight of 227.25 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine. However, related compounds can be synthesized by reacting appropriate precursors in the presence of a base2.Molecular Structure Analysis

The molecular structure of N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine is characterized by a cyclobutanamine core with a difluoromethoxyphenylmethyl group attached1. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The specific chemical reactions involving N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine are not available in the retrieved information. Further research or experimental studies may be required to elucidate this.Aplicaciones Científicas De Investigación

Cesium Fluoride and Tetra-n-butylammonium Fluoride Mediated 1,4-N-->O Shift of Disubstituted Phenyl Ring of a Bicalutamide Derivative

A study by Patil et al. (2006) observed a novel 1,4-N-->O migration of a disubstituted phenyl ring during N-methylation of a bicalutamide derivative in the presence of CsF-Celite/acetonitrile. This study confirms the structural intricacies of the disubstituted phenyl ring migrated product through NMR and X-ray analysis (Patil et al., 2006).

Two Oxime Derivatives Including Succinimid and Morpholin Groups

Dinçer et al. (2005) describe compounds containing a cyclobutane ring, an oxime group, and a benzene ring. Their study focuses on the crystal structures of these compounds, noting the puckered nature of the cyclobutane ring and the chair conformation of the morpholin ring in one of the derivatives (Dinçer et al., 2005).

Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides

Gein et al. (2017) explored the reaction of N-Aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in ethanol. This study highlights the synthesis of N-substituted 2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides (Gein et al., 2017).

Crystal Structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole

Sarı et al. (2002) investigated the crystal structure of a compound containing a cyclobutane ring, which exhibits significant biological activity, particularly antibacterial effects. The study provides insights into the compound's crystal structure and its synthesis process (Sarı et al., 2002).

Synthesis of Bicalutamide

A study by Li Yan (2013) focused on synthesizing bicalutamide, a nonsteroidal antiandrogen drug. The research improved the synthetic process of the intermediate, providing higher yields and a more efficient condensation reaction (Li Yan, 2013).

Small-Ring Compounds

Manatt et al. (1964) researched small-ring compounds, specifically focusing on hydrogenation, bromination, and hydrolysis processes involving cyclobutane derivatives. The study sheds light on various reactions and transformations of these compounds (Manatt et al., 1964).

Synthesis and Polymerization of Alkyl 1-bicyclobutanecarboxylates

Drujon et al. (1993) explored the free radical polymerization of bicyclobutanecarboxylates, a process similar to their vinyl counterparts. Their study highlights the synthesis, molecular weights, and thermal stability of these compounds (Drujon et al., 1993).

Safety And Hazards

Direcciones Futuras

The future directions for research on N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine could include further elucidation of its mechanism of action, exploration of its potential therapeutic applications, and detailed studies of its physical and chemical properties2.

Please note that this information is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

Propiedades

IUPAC Name |

N-[[2-(difluoromethoxy)phenyl]methyl]cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)16-11-7-2-1-4-9(11)8-15-10-5-3-6-10/h1-2,4,7,10,12,15H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDSEWXUIOUMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

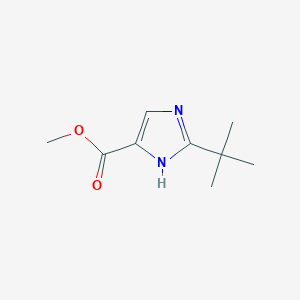

![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)

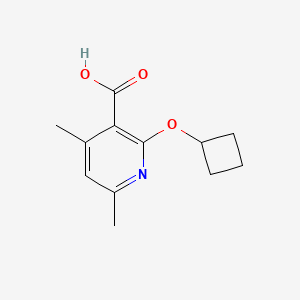

![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)